N,N-dimethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide
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Description
N,N-dimethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H17F3N6O2 and its molecular weight is 370.336. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
This compound is integral in the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds. These compounds, including derivatives containing 2‐H‐Pyranopyridine‐2‐one moiety and related compounds, are prepared through a series of chemical reactions starting from precursors like ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate. These derivatives are anticipated to possess enhanced hypertensive activity, showcasing the potential of this compound in medicinal chemistry for developing new therapeutic agents (Kumar & Mashelker, 2007).
Antimicrobial Activity
The compound also serves as a backbone for synthesizing antimicrobial agents. For instance, derivatives synthesized from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing piperazine carboxamides and oxadiazol substitutions, have been evaluated for their antimicrobial activities. These compounds displayed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains, highlighting the compound's utility in discovering new antimicrobial agents (Jadhav et al., 2017).
Tubulin Inhibitor Chemotype
Research has identified a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. This finding is pivotal for cancer research, as tubulin is a key target for chemotherapy drugs. The compound's role in this context demonstrates its potential in developing new cancer treatments by inhibiting cell division (Krasavin et al., 2014).
Anticancer Properties
A novel series of carboxamides, sulfonamides, ureas, and thioureas derived from this compound, substituted with pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their anticancer properties. These studies aim to explore the potential anticancer activities of these derivatives, contributing to the ongoing search for more effective and targeted cancer therapies (Ajeesh Kumar et al., 2016).
Properties
IUPAC Name |
N,N-dimethyl-4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O2/c1-22(2)14(25)24-7-5-23(6-8-24)11-4-3-10(9-19-11)12-20-13(26-21-12)15(16,17)18/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHUZBPPGRVNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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